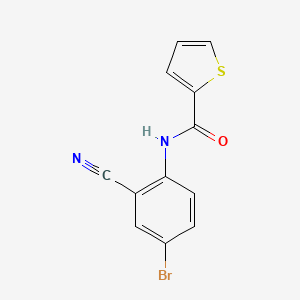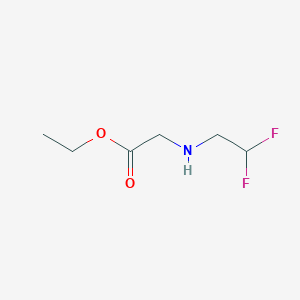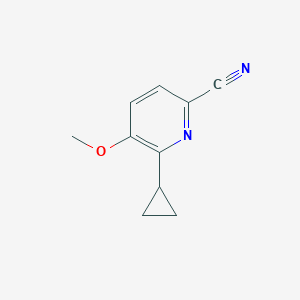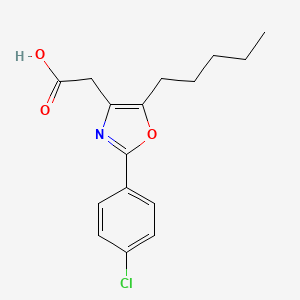
methyl 5-acetyl-3-chloropyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-acetyl-3-chloropyridine-2-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an acetyl group at the 5th position, a chlorine atom at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-3-chloropyridine-2-carboxylate typically involves the chlorination of 5-acetylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
Chemical Reactions Analysis
Types of Reactions
methyl 5-acetyl-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 5-Carboxy-3-chloro-pyridine-2-carboxylic acid methyl ester.
Reduction: 5-Acetyl-pyridine-2-carboxylic acid methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
methyl 5-acetyl-3-chloropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-acetyl-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom can engage in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-2-chloro-pyridine-3-carboxylic acid methyl ester: Similar structure but with different substitution pattern.
5-Acetyl-3-bromo-pyridine-2-carboxylic acid methyl ester: Bromine instead of chlorine.
5-Acetyl-3-chloro-pyridine-2-carboxylic acid ethyl ester: Ethyl ester instead of methyl ester.
Uniqueness
methyl 5-acetyl-3-chloropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position and the acetyl group at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 5-acetyl-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(10)8(11-4-6)9(13)14-2/h3-4H,1-2H3 |
InChI Key |
QRNBERPICCLYHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)
![1-[2-Methoxy-5-(naphthalene-1-sulfonyl)-phenyl]-piperazine](/img/structure/B8635516.png)

![6-Iodo-8-methyl-7h-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B8635527.png)










